Product packaging for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol(Cat. No.:CAS No. 91271-60-2)

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol

Cat. No.: B1284343
CAS No.: 91271-60-2
M. Wt: 191.27 g/mol
InChI Key: WIPREEQTVNYVRJ-UHFFFAOYSA-N
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Description

Contextualization within Amine-Substituted Benzyl (B1604629) Alcohol Derivatives

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol belongs to the extensive class of amine-substituted benzyl alcohol derivatives. These compounds are characterized by a benzyl alcohol core functionalized with an amine group, which can vary significantly in structure and properties. The general structure allows for diverse substitution patterns on both the phenyl ring and the nitrogen atom, leading to a vast chemical space with a wide array of potential applications.

The synthesis of amine-substituted benzyl alcohols is often achieved through methods such as the reductive amination of hydroxybenzaldehydes or the reduction of corresponding amides or carboxylic acids. Catalytic approaches, including the use of iron, palladium, and nickel catalysts, have been developed to facilitate the efficient and selective N-alkylation of amines with benzyl alcohols, proceeding through a "borrowing hydrogen" methodology. researchgate.netacs.org These synthetic strategies offer versatile routes to a variety of derivatives, including those incorporating cyclic amines like pyrrolidine (B122466). The interplay between the hydroxyl and amine functionalities imparts these molecules with interesting chemical properties, including the potential for hydrogen bonding and serving as ligands for metal complexes.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
CAS Number 91271-60-2
Predicted LogP 1.8
Predicted Boiling Point 334.5 °C
Predicted Melting Point 65-69 °C

Note: The properties in this table are predicted values based on computational models, as extensive experimental data for this specific compound is not widely available in the literature.

Significance of the Pyrrolidine Moiety in Organic Synthesis and Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.govnih.govfrontiersin.org Its prevalence in numerous natural products, pharmaceuticals, and catalysts underscores its significance. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that is advantageous for molecular recognition and binding to biological targets. nih.gov

In the context of molecular design, the pyrrolidine moiety offers several key advantages:

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, allowing for the creation of a diverse array of stereoisomers with distinct biological activities. nih.gov

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be readily protonated, influencing the compound's solubility, lipophilicity, and pharmacokinetic profile.

Synthetic Versatility: The pyrrolidine ring can be readily introduced into molecules through various synthetic routes and can be further functionalized to optimize biological activity. nih.gov

The incorporation of the pyrrolidine moiety into the this compound structure is therefore a deliberate design choice, aiming to leverage these favorable properties for potential applications in areas such as drug discovery and catalysis.

Overview of Research Trajectories for Related Phenyl-Pyrrolidine Scaffolds

Research into compounds containing the phenyl-pyrrolidine scaffold has been extensive and has followed several key trajectories, primarily within the realm of medicinal chemistry. The combination of a phenyl group and a pyrrolidine ring has proven to be a fruitful starting point for the development of a wide range of biologically active molecules.

One significant area of investigation has been the development of central nervous system (CNS) active agents. For instance, derivatives of N-benzylpyrrolidine have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds have been designed to target multiple factors implicated in the disease pathology, including cholinesterases and the aggregation of amyloid-β peptides.

Another prominent research direction involves the development of enzyme inhibitors. The phenyl-pyrrolidine scaffold has been utilized to create potent and selective inhibitors of various enzymes, with applications in oncology, infectious diseases, and metabolic disorders. The structural rigidity and synthetic tractability of the scaffold allow for fine-tuning of interactions with the enzyme's active site.

Furthermore, the phenyl-pyrrolidine motif has been incorporated into compounds targeting a variety of other biological targets, including G-protein coupled receptors and ion channels. The versatility of this scaffold has led to its investigation in diverse therapeutic areas, including pain management, inflammation, and cardiovascular disease. The ongoing exploration of structure-activity relationships (SAR) within this class of compounds continues to drive the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Bioactive Phenyl-Pyrrolidine Derivatives

Compound ClassTherapeutic Target/ApplicationRepresentative Research Focus
N-BenzylpyrrolidinesAlzheimer's DiseaseMulti-target-directed ligands (Cholinesterase and BACE-1 inhibition)
Pyrrolidinyl-acetamidesAnticonvulsantModulation of ion channels
Phenyl-pyrrolidine amidesAnticancerEnzyme inhibition (e.g., kinases)
Pyrrolidinyl-benzenesulfonamidesAntimicrobialInhibition of bacterial enzymes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1284343 [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol CAS No. 91271-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPREEQTVNYVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586194
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-60-2
Record name 4-(1-Pyrrolidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Comprehensive ¹H and ¹³C NMR Investigations (e.g., DEPT, COSY, HETCOR)

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxymethyl protons, and the pyrrolidine (B122466) ring protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted NMR Data:

The following tables outline the predicted chemical shifts for this compound. These predictions are generated based on established chemical shift increments and computational models. nih.govnih.govnmrdb.orgnmrdb.orgsemanticscholar.orgyoutube.com

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrrolidine CH₂ (β to N)~ 1.80Multiplet-
Pyrrolidine CH₂ (α to N)~ 2.55Multiplet-
Benzylic CH₂~ 3.60Singlet-
Hydroxymethyl CH₂~ 4.65Singlet (or Doublet if coupled to OH)-
Hydroxymethyl OHVariableBroad Singlet-
Aromatic CH (ortho to CH₂N)~ 7.30Doublet~ 8.0
Aromatic CH (ortho to CH₂OH)~ 7.35Doublet~ 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrrolidine C (β to N)~ 23.5
Pyrrolidine C (α to N)~ 54.0
Benzylic C~ 63.0
Hydroxymethyl C~ 65.0
Aromatic C (ortho to CH₂N)~ 129.5
Aromatic C (ortho to CH₂OH)~ 127.5
Aromatic C (ipso, C-CH₂N)~ 137.0
Aromatic C (ipso, C-CH₂OH)~ 140.0

Advanced 2D NMR Techniques:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the ipso-carbons of the phenyl ring) would be absent. This would confirm the assignments for the pyrrolidine, benzylic, and hydroxymethyl carbons.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For the target molecule, COSY would show correlations between the adjacent methylene groups within the pyrrolidine ring. It could also reveal a correlation between the hydroxymethyl (-CH₂OH) protons and the hydroxyl (-OH) proton if the proton exchange is slow.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map proton signals to the carbon atoms to which they are directly attached. This is the definitive method for assigning which proton signal corresponds to which carbon signal, confirming the assignments made in Tables 1 and 2. For instance, it would link the proton signal at ~3.60 ppm to the benzylic carbon signal at ~63.0 ppm.

¹⁵N NMR Applications for Nitrogenous Systems

¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for studying nitrogen-containing compounds. researchgate.netwikipedia.org Since ¹⁵N has a spin of ½, it yields sharp NMR signals. wikipedia.org For this compound, a ¹⁵N NMR spectrum would show a single resonance corresponding to the tertiary amine nitrogen of the pyrrolidine ring. The chemical shift of this nitrogen atom provides valuable information about its electronic environment and hybridization state. researchgate.netipb.pt The expected chemical shift would be in the typical range for a saturated, acyclic tertiary amine. This technique is particularly useful in studies involving protonation, complexation, or reactions at the nitrogen center, as these events would induce significant changes in the ¹⁵N chemical shift. nih.gov

Solvent Effects on NMR Parameters and Conformational Studies

The choice of deuterated solvent can significantly influence NMR parameters, particularly chemical shifts. umn.edu These solvent effects arise from differences in solvent polarity, anisotropy, and the ability to form hydrogen bonds. reddit.com For this compound, the most pronounced solvent effects are expected for the hydroxyl proton and the adjacent hydroxymethyl protons.

Hydrogen Bonding: In protic solvents like methanol-d₄ (CD₃OD) or D₂O, the hydroxyl proton can exchange with deuterium, causing its signal to broaden or disappear. These solvents can also act as hydrogen bond donors and acceptors with the molecule's hydroxyl group, typically causing the -CH₂OH proton signals to shift downfield compared to their position in a non-polar solvent like chloroform-d (B32938) (CDCl₃). rsc.org

Aromatic Solvents: Aromatic solvents such as benzene-d₆ (C₆D₆) can induce significant shifts due to their magnetic anisotropy. Protons located above or below the plane of the benzene ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield). This effect can be used to resolve overlapping signals and provide conformational information about the solute.

Polar Aprotic Solvents: Solvents like DMSO-d₆ can also form strong hydrogen bonds with the hydroxyl proton, leading to a significant downfield shift and often revealing coupling between the OH proton and the CH₂ protons.

By systematically studying the NMR spectra in a variety of solvents, one can gain insights into the intermolecular interactions and the preferred solution-state conformation of the molecule. epfl.chresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For the compound this compound (C₁₂H₁₇NO), the theoretical monoisotopic mass can be calculated with high precision. missouri.edusisweb.com In electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺.

Calculation of Exact Mass for [M+H]⁺:

Formula: C₁₂H₁₈NO⁺

Exact Mass of Isotopes:

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁴N: 14.003074 Da

¹⁶O: 15.994915 Da

Calculated Monoisotopic Mass: (12 × 12.000000) + (18 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 192.1383 Da

An experimental HR-MS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition C₁₂H₁₇NO. youtube.com

Collision-Induced Dissociation (CID) Studies for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed to study the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org The protonated molecule [M+H]⁺ (m/z 192.14) is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. wikipedia.org

For this compound, several fragmentation pathways are plausible due to the presence of the benzyl (B1604629), amine, and alcohol functionalities:

Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18.01 Da) from the protonated molecular ion, which would yield a fragment at m/z 174.13 .

Benzylic Cleavage: The bond between the benzylic carbon and the pyrrolidine nitrogen is susceptible to cleavage. This can lead to the formation of a stable benzyl cation corresponding to the [M - C₅H₁₀N]⁺ fragment. This would result in an ion at m/z 107.05 , corresponding to the hydroxymethylbenzyl cation.

Alpha-Cleavage: Cleavage of the bond between the phenyl ring and the benzylic carbon is a characteristic pathway for benzylic amines. libretexts.org This would result in the formation of a stable N-methylenepyrrolidinium iminium ion, [C₅H₁₀N]⁺, at m/z 84.08 . The charge could also be retained by the hydroxymethylphenyl radical, though this is less likely.

Tropylium Ion Formation: The hydroxymethylbenzyl cation (m/z 107.05) can rearrange to a more stable hydroxymethyltropylium ion.

Table 3: Predicted Major Fragment Ions from CID of [M+H]⁺

Predicted m/zProposed FormulaDescription of Loss/Fragment
174.13[C₁₂H₁₆N]⁺Loss of H₂O
107.05[C₇H₇O]⁺Benzylic cleavage; loss of pyrrolidine
84.08[C₅H₁₀N]⁺Alpha-cleavage; N-methylenepyrrolidinium ion

Analysis of these fragmentation pathways provides definitive structural confirmation, complementing the data obtained from NMR spectroscopy. nih.govlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Analytical Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of characterizing this compound, LC-MS would serve to confirm the molecular weight and purity of the compound. The liquid chromatography stage separates the target compound from any starting materials, byproducts, or impurities. Subsequently, the mass spectrometry detector ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z).

For this compound, electrospray ionization (ESI) in positive ion mode would be a typical method, leading to the protonation of the molecule at the basic pyrrolidine nitrogen atom. This would result in a prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight plus the mass of a proton. Analysis of structurally related compounds, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, has demonstrated the utility of LC-MS in confirming expected molecular masses, where protonated molecular ions [(M+H)⁺] are readily observed. uran.ua

Further fragmentation of the molecular ion within the mass spectrometer (MS/MS) would yield a characteristic pattern. Expected fragmentation pathways for this compound would include the cleavage of the benzylic C-N bond, loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the pyrrolidine ring, providing unequivocal structural confirmation.

Compound NameMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compoundC₁₂H₁₇NO191.27192.28

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For this compound, the IR and Raman spectra would exhibit a series of characteristic absorption or scattering bands corresponding to the vibrations of its distinct structural components. Analysis of related benzyl alcohol derivatives provides a strong basis for assigning these vibrational modes. theaic.orgrsc.orgresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3500-3300 cm⁻¹, characteristic of the alcohol's hydroxyl group. youtube.com

Aromatic C-H Stretch: Multiple weak to medium bands appearing above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the phenyl ring. theaic.org

Aliphatic C-H Stretch: Strong bands in the 3000-2850 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the pyrrolidine ring and the benzylic methylene bridge. theaic.org

Phenyl Ring C=C Stretches: A set of medium to strong bands in the 1620-1440 cm⁻¹ region, which are characteristic of the benzene ring skeletal vibrations. theaic.org

C-O Stretch: A strong band, typically in the 1050-1250 cm⁻¹ range, associated with the stretching of the primary alcohol C-O bond.

C-N Stretch: A medium intensity band corresponding to the stretching of the tertiary amine C-N bond within the pyrrolidinyl-methyl moiety.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchingAlcohol3500 - 3300Strong, Broad (IR)
Aromatic C-H StretchingPhenyl Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchingCH₂ (Pyrrolidine, Methylene)3000 - 2850Strong
C=C Ring StretchingPhenyl Ring1620 - 1440Medium to Strong
CH₂ ScissoringCH₂~1455Medium
C-O StretchingPrimary Alcohol1250 - 1050Strong
C-N StretchingTertiary Amine1250 - 1020Medium

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of its analogues provides a clear blueprint for the type of data that this technique yields. This method provides unambiguous information on bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.

For an analogue of this compound, single-crystal X-ray diffraction would reveal the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation), the orientation of the hydroxymethyl group relative to the phenyl ring, and the packing of molecules within the crystal lattice. This packing is often governed by hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions.

Crystallographic studies on related heterocyclic Mannich bases have successfully determined their molecular geometries and packing arrangements. nih.gov For instance, such studies identify the crystal system, space group, and unit cell dimensions, which collectively describe the fundamental repeating unit of the crystal.

Representative Crystallographic Data for a Hypothetical Analogue
ParameterDescriptionExample Value
Crystal SystemThe crystal family (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a (Å)Unit cell dimension along the a-axis.10.15
b (Å)Unit cell dimension along the b-axis.15.22
c (Å)Unit cell dimension along the c-axis.9.87
β (°)Angle of the unit cell.98.50°
Volume (ų)Volume of the unit cell.1505.4
ZNumber of molecules per unit cell.4

Note: Example values are illustrative and based on data for related heterocyclic structures to demonstrate the type of information obtained from X-ray crystallography. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Landscapes

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol by finding the minimum energy structure on the potential energy surface. This process, known as geometry optimization, is fundamental as the molecular conformation dictates its physical and chemical properties. The conformational landscape of this molecule is influenced by the rotational freedom around the single bonds connecting the phenyl ring to the methanol (B129727) group and the pyrrolidinylmethyl substituent.

Computational studies would explore the various possible conformers arising from the rotation of the hydroxymethyl group and the pyrrolidinylmethyl side chain relative to the benzene (B151609) ring. By calculating the relative energies of these different spatial arrangements, the most stable conformer(s) can be identified. This analysis is critical for understanding how the molecule might interact with its environment, such as solvent molecules or biological receptors.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.net The process often involves using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Table 1: Representative Theoretical ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons in Phenyl-containing Compounds (Illustrative)

Carbon Atom Typical DFT-Calculated Chemical Shift (ppm)
C (ipso, attached to CH₂OH) ~138-142
C (ortho to CH₂OH) ~127-130
C (meta to CH₂OH) ~128-131
C (para, attached to CH₂N) ~135-139

Note: These are illustrative values based on general principles and calculations for similar structural motifs. Actual calculated values would require a specific DFT study on the target molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO is likely distributed over the aromatic system. researchgate.net

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. dergipark.org.tr For this compound, negative potential (electron-rich regions) would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, making these sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would likely be found around the hydroxyl proton.

Table 2: Key Quantum Chemical Descriptors (Illustrative)

Parameter Description Predicted Trend for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Relatively high (electron-donating groups)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relatively low
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Moderate, indicating potential reactivity
Electronegativity (χ) Tendency to attract electrons Moderate
Chemical Hardness (η) Resistance to change in electron distribution Moderate

Note: These trends are qualitative predictions based on the molecule's structure. Precise values require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can offer a more realistic picture of its conformational flexibility and how it interacts with its environment. ruc.dk

These simulations can reveal the preferred conformations in a specific solvent, the stability of intramolecular hydrogen bonds (if any), and the nature of intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and solvent molecules like water or methanol. nih.gov This information is vital for understanding its solubility and how its structure might change in different media.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the pathways of chemical reactions. researchgate.net For this compound, these studies could investigate the mechanisms of reactions such as the oxidation of the alcohol group or substitution reactions on the aromatic ring.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation barriers, which are critical for understanding reaction rates and predicting the most likely reaction pathways. mdpi.comnih.gov For instance, a quantum chemical study could model the esterification of the hydroxyl group, identifying the transition state structure and the energy required for the reaction to proceed. These theoretical investigations provide a molecular-level understanding of the compound's reactivity that can guide synthetic efforts and applications.

Exploration of Applications in Materials Science and Advanced Chemical Technologies

Design and Synthesis of Functional Polymers and Organic Frameworks

The bifunctional nature of [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol, possessing both a hydroxyl group and a tertiary amine, makes it a plausible candidate as a monomer or a modifying agent in the synthesis of functional polymers and as a ligand in the construction of porous organic frameworks.

Functional polymers could potentially be synthesized using the hydroxyl group for polymerization reactions such as polyesterification or polyetherification. The pendant pyrrolidinylmethyl group would then be incorporated into the polymer backbone, imparting specific properties. The tertiary amine of the pyrrolidine (B122466) ring can introduce basicity, metal-coordinating capabilities, or a site for quaternization, leading to cationic polymers. These functionalities are sought after for applications in areas like gene delivery, catalysis, and water treatment.

In the realm of porous materials, metal-organic frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netnih.govnih.gov The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group in this compound could serve as coordination sites for metal ions, positioning it as a potential organic linker for the synthesis of novel MOFs. researchgate.netnist.gov The structural flexibility and the specific coordination geometry of this ligand could lead to the formation of porous frameworks with unique topologies and pore environments. rsc.org Such materials are of interest for gas storage, separation, and heterogeneous catalysis. rsc.orgrsc.orgnih.gov

Table 1: Potential Polymerization and Framework-Forming Reactions

Reaction TypeFunctional Group InvolvedPotential Polymer/Framework TypePotential Properties
PolyesterificationHydroxymethyl groupPolyesterTunable thermal properties, biodegradability
PolyetherificationHydroxymethyl groupPolyetherChemical resistance, thermal stability
MOF SynthesisPyrrolidine Nitrogen, Hydroxymethyl OxygenMetal-Organic FrameworkPorosity, catalytic activity, gas sorption

Development of Conjugation Reagents for Analytical Applications (e.g., LC-MS/MS Detection)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is a technique used to improve the detection sensitivity and chromatographic behavior of analytes. nih.govnih.gov A conjugation reagent is designed to react with a specific functional group in a target analyte, attaching a chemical tag that enhances its ionization efficiency in the mass spectrometer.

The this compound molecule contains a tertiary amine which is known to promote efficient ionization in electrospray ionization mass spectrometry (ESI-MS). While the hydroxyl group is not typically used for derivatization in this context, it could be chemically modified to create a reactive site for conjugation to analytes. For instance, it could be converted to a more reactive group, such as a halide or an activated ester, that could then react with analytes containing amine, thiol, or hydroxyl groups. The presence of the pyrrolidinylmethylphenyl moiety would then serve as a signal-enhancing tag, allowing for the detection of the derivatized analyte at lower concentrations. researchgate.netresearchgate.net

Table 2: Potential Derivatization Strategy

Analyte Functional GroupRequired Modification of this compoundResulting LinkageBenefit for LC-MS/MS
Amine, Thiol, HydroxylActivation of the hydroxymethyl group (e.g., to a tosylate or halide)Ether or EsterEnhanced ionization efficiency due to the tertiary amine, leading to lower detection limits.

Role as a Scaffold in the Synthesis of Novel Chemical Probes

A chemical scaffold is a core molecular structure upon which new compounds with specific functionalities are built. nih.gov The pyrrolidine ring is a well-established and versatile scaffold in medicinal chemistry and drug discovery due to its three-dimensional structure and synthetic tractability. nih.gov This principle can be extended to the development of novel chemical probes for biological imaging and sensing.

This compound could serve as a foundational scaffold for the synthesis of fluorescent probes. unipi.it The phenyl ring can be further functionalized with fluorophores, while the pyrrolidine and hydroxymethyl groups can be modified to introduce targeting moieties that direct the probe to specific cellular components or biomolecules. The inherent properties of the pyrrolidine ring can influence the solubility and cell permeability of the final probe. By systematically modifying this scaffold, a library of chemical probes could be generated to explore various biological processes.

Investigation in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. rsc.orgnih.govarxiv.org The structure of this compound contains several features that could drive self-assembly processes.

Future Directions in Research on 4 Pyrrolidin 1 Ylmethyl Phenyl Methanol

Advancements in Sustainable Synthesis Methodologies

Future research will increasingly focus on developing environmentally benign and efficient methods for synthesizing [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for overcoming these limitations. jddhs.com

Key areas of investigation will likely include:

Catalytic Reductive Amination: Moving away from stoichiometric reducing agents, research will explore advanced catalytic systems for the reductive amination of 4-(hydroxymethyl)benzaldehyde (B2643722) with pyrrolidine (B122466). This includes employing heterogeneous catalysts for easier separation and recycling, as well as using molecular hydrogen or other green hydrogen sources. jddhs.com

Hydrogen Borrowing/Dehydrogenative Coupling: These atom-economical strategies utilize catalysts to temporarily "borrow" hydrogen from the benzyl (B1604629) alcohol, enabling its reaction with pyrrolidine, followed by the return of the hydrogen to form the final product, with water as the sole byproduct. This eliminates the need for pre-functionalization of the starting materials.

Biocatalysis: The use of enzymes, such as transaminases or engineered biocatalysts, presents a highly selective and sustainable route. jddhs.com Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH), minimizing energy consumption and avoiding harsh chemical reagents. jddhs.com

Alternative Solvents and Energy Sources: Research will focus on replacing traditional volatile organic solvents with greener alternatives like bio-based solvents, ionic liquids, or even solvent-free conditions. nih.govacs.orgrsc.org Additionally, the application of alternative energy sources such as microwave irradiation or continuous flow processing can significantly reduce reaction times and improve energy efficiency. jddhs.com

Table 1: Comparison of Potential Sustainable Synthesis Strategies
MethodologyKey AdvantagesResearch FocusPotential Catalyst
Catalytic Reductive AminationHigh atom economy, reduced wasteDevelopment of recyclable heterogeneous catalystsSupported Pd, Pt, or Ni nanoparticles
Hydrogen BorrowingWater as the only byproduct, high atom economyNovel pincer-ligand complexes for Ru or IrRuthenium or Iridium complexes
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalystsEnzyme screening and engineering for substrate specificityTransaminases, Imine Reductases
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reactor design and reaction parametersImmobilized catalysts within microreactors

Novel Derivatization Strategies for Enhanced Material Properties

The bifunctional nature of this compound, with its nucleophilic pyrrolidine nitrogen and a primary alcohol, makes it an excellent building block for creating new functional materials. Future research will explore derivatization at these sites to tailor properties for specific applications.

Polymer Science: The benzyl alcohol moiety can be readily converted into monomers for polymerization. For instance, esterification or etherification of the hydroxyl group can yield monomers suitable for creating polyesters or polyethers. The pyrrolidine group can remain as a pendant functional group, imparting properties such as basicity, metal-ion chelation, or pH-responsiveness to the final polymer.

Functional Surfaces and Nanomaterials: The molecule can be anchored to surfaces (e.g., silica, gold nanoparticles) via the alcohol group to introduce a pyrrolidine-functionalized layer. Such surfaces could find applications in catalysis, sensing, or as stationary phases in chromatography.

Supramolecular Chemistry: The pyrrolidine and benzyl groups can participate in non-covalent interactions like hydrogen bonding and π-π stacking. Derivatization could lead to the design of molecules that self-assemble into complex, ordered structures such as gels, liquid crystals, or molecular cages.

Integration with Emerging Analytical Techniques

As new derivatives of this compound are synthesized and evaluated, the need for sophisticated analytical techniques to characterize them becomes paramount. Future research will rely on the integration of advanced and hyphenated analytical methods for comprehensive analysis. nih.goviipseries.org

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for analyzing complex mixtures and elucidating the structures of unknown compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This will be the workhorse technique for purity assessment, impurity profiling, and reaction monitoring. rsisinternational.org High-resolution mass spectrometry (HRMS) will be crucial for confirming elemental compositions of novel derivatives.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex reaction mixtures or unstable intermediates, LC-NMR allows for the direct structural elucidation of separated compounds without the need for offline isolation. ajpaonline.com This is invaluable for understanding reaction mechanisms and identifying transient species.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers a different separation mechanism compared to LC, based on charge-to-size ratio, which can be advantageous for analyzing charged derivatives of the target molecule. rsisinternational.org

Table 2: Advanced Analytical Techniques for Characterization
TechniquePrimary ApplicationInformation Gained
LC-MS/MSQuantification, impurity profiling, metabolite identificationMolecular weight, fragmentation patterns, concentration
LC-NMRStructural elucidation of components in mixturesFull 1H and 13C NMR data of separated compounds
CE-MSAnalysis of charged or highly polar derivativesHigh-efficiency separation based on electrophoretic mobility
HRMSConfirmation of molecular formulaPrecise mass measurement for unambiguous formula determination

Computational Predictions for Rational Molecular Design

Computational chemistry and in silico modeling are set to play a pivotal role in directing future research on this compound, enabling a more rational approach to molecular design and saving significant experimental time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of synthesized derivatives and their measured properties (e.g., catalytic activity, material strength, biological activity), QSAR studies can predict the properties of yet-to-be-synthesized molecules. tandfonline.comnih.govscispace.comniscpr.res.in This allows researchers to prioritize the synthesis of the most promising candidates. tandfonline.comscispace.com

Molecular Docking: If the molecule or its derivatives are being investigated for biological applications, molecular docking simulations can predict how they will bind to a specific protein target. nih.govnih.gov This provides insight into the potential mechanism of action and helps in designing derivatives with improved binding affinity and selectivity.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms for both its synthesis and derivatization. nih.govacs.orgresearchgate.netnih.govmdpi.com For example, DFT can help in understanding the stereochemical outcomes of reactions or in designing catalysts with enhanced activity. nih.gov

The convergence of these research directions—from sustainable synthesis to intelligent design—will unlock the full potential of this compound as a valuable building block for the next generation of advanced materials and functional molecules.

Q & A

Q. What are the common synthetic routes for [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol, and how can researchers optimize yields?

The compound is typically synthesized via a multi-step approach involving Grignard reactions or nucleophilic substitution. For example:

  • Grignard Addition : Reacting 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylmagnesium bromide in anhydrous THF under nitrogen yields the secondary alcohol. Yields (~65%) can be improved by controlling reaction temperature (0–5°C) and stoichiometry (1.2–1.5 eq. Grignard reagent) .
  • Reductive Amination : Alternative routes involve reductive amination of 4-formylphenylmethanol with pyrrolidine using sodium cyanoborohydride in methanol (pH 5–6, 24 h, room temperature). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) identifies the pyrrolidine N–CH2_2 protons at δ 2.5–2.7 ppm and the benzylic –CH2_2OH group at δ 4.6 ppm. 13C^{13}C NMR confirms the quaternary carbon at δ 140–145 ppm .
  • X-ray Crystallography : Single-crystal analysis reveals intermolecular hydrogen bonding (O–H⋯N) stabilizing the structure. Crystallization from ethyl acetate/n-hexane yields orthorhombic crystals (space group P21 _121 _12) .

Q. What are the primary biological activities associated with this compound?

Derivatives of this compound exhibit:

  • Antimalarial Activity : In vitro testing against Plasmodium falciparum (IC50_{50} = 0.8–1.2 µM) via inhibition of hemozoin formation. Activity correlates with lipophilicity (logP 2.5–3.0) .
  • Antimicrobial Properties : Moderate activity against Pseudomonas aeruginosa (MIC = 32 µg/mL) due to membrane disruption, validated via live/dead staining assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay conditions. For example:

  • pH Sensitivity : Antimalarial activity drops at pH >7.4 due to reduced protonation of the pyrrolidine nitrogen (pKa_a ~9.5). Buffered assays (pH 6.8) replicate physiological conditions better .
  • Metabolic Interference : Hepatic microsome studies (human/rat) reveal rapid oxidation of the benzylic alcohol to ketone derivatives, reducing in vivo efficacy. Co-administration with CYP450 inhibitors (e.g., ketoconazole) improves bioavailability .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., –Cl, –CF3_3) at the phenyl para-position enhances antimalarial potency by 2-fold (IC50_{50} = 0.4 µM). Conversely, bulky substituents (e.g., –OCH3_3) reduce membrane permeability .
  • Scaffold Hybridization : Merging the pyrrolidine moiety with triazole or pyrimidine rings improves selectivity for Plasmodium dihydroorotate dehydrogenase (DHODH). Docking simulations (AutoDock Vina) guide rational design .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Dosing Regimens : Administer 10 mg/kg (oral) or 2 mg/kg (IV) in murine models. Plasma concentration is monitored via LC-MS/MS (LOQ = 5 ng/mL).
  • Tissue Distribution : Autoradiography with 14C^{14}C-labeled compound shows high accumulation in liver and spleen (24 h post-dose), necessitating hepatotoxicity screening .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulations (AMBER force field) reveal stable binding of the pyrrolidine nitrogen to the heme iron in Plasmodium hemoglobin. Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −8.2 kcal/mol) .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with blood-brain barrier penetration (R2^2 = 0.78) using partial least squares regression .

Methodological Challenges

Q. What analytical methods address impurities in synthetic batches?

  • HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) detect pyrrolidine byproducts (retention time = 6.2 min) at 210 nm. Limit of detection (LOD) = 0.1% .
  • Mass Spectrometry : High-resolution ESI-MS identifies oxidation byproducts (e.g., [M+H]+^+ m/z 234.1498 for the ketone derivative) .

Q. How should researchers validate target engagement in cellular assays?

  • Thermal Shift Assays : Incubate Plasmodium lysates with 10 µM compound. A ΔTm_m shift >2°C (SYPRO Orange dye) confirms DHODH stabilization .
  • CRISPR Knockdown : PfDHODH-null parasites show >90% reduction in growth inhibition, confirming on-target activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.